2(3H)-Furanone, 5-dodecyldihydro- 2(3H)-Furanone, 5-dodecyldihydro- 5-Dodecyldihydro-2(3H)-furanone, also known as 4-dodecyl-g-butyrolactone or 4-hexadecanolide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 5-Dodecyldihydro-2(3H)-furanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5-dodecyldihydro-2(3H)-furanone is primarily located in the membrane (predicted from logP). Outside of the human body, 5-dodecyldihydro-2(3H)-furanone can be found in fruits, parsnip, and root vegetables. This makes 5-dodecyldihydro-2(3H)-furanone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 730-46-1
VCID: VC2313315
InChI: InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h15H,2-14H2,1H3
SMILES: CCCCCCCCCCCCC1CCC(=O)O1
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

2(3H)-Furanone, 5-dodecyldihydro-

CAS No.: 730-46-1

Cat. No.: VC2313315

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

2(3H)-Furanone, 5-dodecyldihydro- - 730-46-1

Specification

CAS No. 730-46-1
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name 5-dodecyloxolan-2-one
Standard InChI InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h15H,2-14H2,1H3
Standard InChI Key SRIFJCOBFTWCTM-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC1CCC(=O)O1
Canonical SMILES CCCCCCCCCCCCC1CCC(=O)O1
Melting Point 54°C

Introduction

Physical and Chemical Properties

Basic Physical Characteristics

The physical properties of 2(3H)-Furanone, 5-dodecyldihydro- are summarized in the following table:

PropertyValueSource
Molecular Weight254.41 g/mol
Exact Mass254.22458 g/mol
Density0.912 g/cm³
Boiling Point348.00-349.20°C at 760 mmHg
Melting PointNot available
SolubilityVery slightly soluble
Index of Refraction1.456

Chemical Properties and Parameters

Additional chemical parameters that define the compound's behavior include:

ParameterValueSource
Topological Polar Surface Area (TPSA)26.30 Ų
LogP6.00
AlogP5.00
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds11

These properties indicate that 2(3H)-Furanone, 5-dodecyldihydro- is a relatively high-boiling compound with significant lipophilicity (high LogP), limited water solubility, and moderate polarity. The absence of hydrogen bond donors and presence of only two acceptors suggests limited ability to form hydrogen bonds, which explains its poor water solubility.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 2(3H)-Furanone, 5-dodecyldihydro- typically involves cyclization reactions of appropriate precursors. Several scientific papers have reported different synthetic approaches, with yields ranging from approximately 44% to 73% depending on the method employed .

One significant literature reference by Granata and Perlin published in the Canadian Journal of Chemistry (1993) describes a synthesis method that achieved approximately 73% yield . Similarly, work by Schlutt et al. in the Journal of Agricultural and Food Chemistry (2007) reported a synthesis method with a lower yield of around 44% .

A notable contribution to green chemistry approaches was made by Goossen, Ohlmann, and Dierker in Green Chemistry (2010), which reported approximately 58% yield . This suggests ongoing research interest in developing more environmentally friendly and efficient synthesis methods for this compound.

Chemical Reactivity

Functional Group Reactivity

As a gamma-lactone, 2(3H)-Furanone, 5-dodecyldihydro- exhibits reactivity typical of this functional group class. The lactone ring can undergo various transformations including:

  • Ring-opening reactions through hydrolysis under acidic or basic conditions

  • Reduction reactions that can convert the lactone to corresponding diols

  • Nucleophilic substitution reactions enabling the introduction of different functional groups

The dodecyl side chain can participate in typical alkyl chain reactions, including oxidation at various positions and substitution reactions when activated.

Structure-Reactivity Relationships

The reactivity of 2(3H)-Furanone, 5-dodecyldihydro- is influenced by both the lactone ring and the dodecyl side chain. The lactone ring provides sites for nucleophilic attack, particularly at the carbonyl carbon, while the long alkyl chain contributes hydrophobic properties that influence solubility and reaction environments.

Applications in Scientific Research

Chemical and Material Science Applications

The compound has applications in various scientific fields due to its unique structure and properties. The long dodecyl chain attached to the lactone ring makes it potentially useful in surfactant chemistry and materials science. Its structural features also make it a valuable building block in organic synthesis for creating more complex molecules.

Taxonomic Classification and Related Compounds

Chemical Taxonomy

2(3H)-Furanone, 5-dodecyldihydro- belongs to several chemical classification categories:

  • Organoheterocyclic compounds

  • Lactones

  • Gamma butyrolactones

This classification places it within an important family of compounds with diverse applications in chemistry and biology.

Structural Analogs and Related Compounds

Structurally related compounds include:

  • Furan-2(5H)-one - A simpler lactone structure lacking the dodecyl chain

  • γ-Butyrolactone - The parent compound of this class of lactones

  • δ-Valerolactone - A related lactone with a five-membered ring

These structural relationships provide context for understanding the chemical behavior and potential applications of 2(3H)-Furanone, 5-dodecyldihydro-.

Literature and Research Analysis

Research Interest and Citations

Analytical Considerations

Identification Methods

2(3H)-Furanone, 5-dodecyldihydro- can be identified and analyzed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification, particularly the lactone carbonyl group

  • High-Performance Liquid Chromatography (HPLC) for purity analysis and separation

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